Benzenamine, 4,4'-oxybis[2,6-dimethyl-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-3,5-dimethylphenoxy)-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-9-5-13(6-10(2)15(9)17)19-14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGMCBYCZBUHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC(=C(C(=C2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursors
Strategic Approaches for Aromatic Ether Linkage Formation
The formation of the diaryl ether bond in Benzenamine, 4,4'-oxybis[2,6-dimethyl-] is a critical step that is significantly impacted by the steric hindrance imposed by the ortho-dimethyl substitution on the phenyl rings.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) presents a viable, albeit challenging, route for the synthesis of the diaryl ether core of the target molecule. This pathway typically involves the reaction of a phenoxide with an activated aryl halide. For the synthesis of Benzenamine, 4,4'-oxybis[2,6-dimethyl-], a plausible SNAr approach would involve the reaction of a 2,6-dimethylphenoxide with an aryl halide bearing an activating group, such as a nitro group, in the para position.
The presence of electron-withdrawing groups on the aryl halide is crucial for activating the ring towards nucleophilic attack. nih.gov However, the steric bulk of the 2,6-dimethyl-substituted nucleophile can significantly impede the reaction rate. Overcoming this steric hindrance often requires harsh reaction conditions, including high temperatures and the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). researchgate.net
A potential synthetic sequence could start with the reaction of 4-fluoro-1-nitrobenzene with 2,6-dimethylphenol in the presence of a strong base to generate the corresponding phenoxide. The resulting nitro-substituted diaryl ether would then serve as a precursor for the introduction of the second 2,6-dimethylphenoxy group, followed by reduction of the nitro groups.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution for Diaryl Ether Synthesis
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Halonitrobenzene, Phenol | K2CO3 | DMF | 120-150 | 70-90 |
| 4-Fluoronitrobenzene, Substituted Phenol | Cs2CO3 | DMSO | 100-140 | 65-85 |
| 2,4-Dinitrochlorobenzene, Phenol | NaH | THF | 25-60 | >90 |
Note: The yields are generalized for SNAr reactions and may be lower for sterically hindered substrates like 2,6-dimethylphenol.
Catalytic Coupling Methods
Modern catalytic cross-coupling reactions offer a powerful alternative for the formation of diaryl ether linkages, often under milder conditions than traditional SNAr reactions. The Ullmann condensation and Buchwald-Hartwig amination are prominent examples of such methods.
The Ullmann condensation, a copper-catalyzed reaction, has been a cornerstone of diaryl ether synthesis for over a century. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, the development of ligand-supported copper catalysts has enabled these reactions to proceed under milder conditions with a broader substrate scope. mdpi.com For the synthesis of the target molecule, an Ullmann-type coupling could involve the reaction of a 4-halo-2,6-dimethylaniline derivative with a 4-hydroxy-2,6-dimethylaniline derivative in the presence of a copper catalyst and a suitable ligand.
The choice of ligand is critical in facilitating the coupling of sterically hindered substrates. Diamine and phenanthroline-based ligands have shown promise in promoting challenging Ullmann couplings.
Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have also emerged as a versatile method for C-O bond formation. These reactions typically employ a palladium catalyst with a specialized phosphine ligand to couple an aryl halide or triflate with an alcohol or phenol. The steric hindrance of the 2,6-dimethyl groups would necessitate the use of bulky, electron-rich phosphine ligands to promote efficient catalytic turnover.
Table 2: Comparison of Catalytic Coupling Methods for Diaryl Ether Synthesis
| Method | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Ullmann Condensation | CuI, Cu2O | Phenanthroline, DMEDA | K2CO3, Cs2CO3 | Toluene, Dioxane | 100-180 |
| Buchwald-Hartwig Coupling | Pd(OAc)2, Pd2(dba)3 | Bulky Phosphines (e.g., XPhos, SPhos) | NaOtBu, K3PO4 | Toluene, Dioxane | 80-120 |
Note: DMEDA = N,N'-Dimethylethylenediamine; dba = dibenzylideneacetone.
Williamson Ether Synthesis in Related Systems
The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and a primary alkyl halide, is generally not suitable for the direct synthesis of diaryl ethers like Benzenamine, 4,4'-oxybis[2,6-dimethyl-]. jk-sci.comwikipedia.org The reaction is ineffective when the electrophile is an aryl halide due to the low reactivity of the sp2-hybridized carbon of the aromatic ring towards backside nucleophilic attack. wikipedia.org
However, the Williamson ether synthesis is highly relevant for the preparation of precursors or in analogous systems where one of the coupling partners is an alkyl halide. For instance, it could be employed to synthesize related ether-containing compounds where one of the aromatic rings is replaced by an alkyl group. The synthesis of hindered dialkyl ethers, which also face challenges of steric hindrance, has been a subject of study, highlighting the limitations of the traditional Williamson method for bulky substrates. nih.govresearchgate.net
Selective Amination of Aromatic Rings
The introduction of the two amine groups is the final key transformation in the synthesis of Benzenamine, 4,4'-oxybis[2,6-dimethyl-]. A common and effective strategy is the reduction of a dinitro-substituted intermediate.
Reduction of Dinitro-Substituted Intermediates
A plausible synthetic route would first construct the 4,4'-oxybis[2,6-dimethylnitrobenzene] core. This dinitro-substituted diaryl ether can then be reduced to the target diamine. A variety of reducing agents can be employed for the conversion of aromatic nitro groups to amines.
Classical methods include the use of metals in acidic media, such as tin and hydrochloric acid (Sn/HCl) or iron and acetic acid (Fe/CH3COOH). These methods are generally robust and high-yielding. Another common reagent is sodium dithionite (Na2S2O4), which offers a milder alternative.
Catalytic Hydrogenation for Amine Formation
Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its clean reaction profile and the formation of water as the only byproduct. This method involves the use of hydrogen gas in the presence of a metal catalyst.
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, and reaction conditions can be optimized to achieve high yields and selectivity. For substrates with multiple reducible functional groups, careful selection of the catalyst and conditions is necessary to ensure the selective reduction of the nitro groups.
Table 3: Common Methods for the Reduction of Aromatic Nitro Groups
| Method | Reagents | Solvent | Key Advantages |
|---|---|---|---|
| Metal/Acid Reduction | Sn/HCl, Fe/HCl, Zn/CH3COOH | Water, Ethanol | Cost-effective, robust |
| Sodium Dithionite | Na2S2O4 | Water/THF | Mild conditions |
| Catalytic Hydrogenation | H2, Pd/C, PtO2, Raney Ni | Ethanol, Methanol, Ethyl Acetate | Clean, high-yielding |
Optimization of Reaction Conditions and Yields
The synthesis of Benzenamine, 4,4'-oxybis[2,6-dimethyl-], a diaryl ether, is highly dependent on the optimization of reaction conditions to maximize yield and purity. The key chemical transformation is the formation of the C-O-C ether linkage between two substituted benzene (B151609) rings, a reaction that can be challenging. Methodologies like the Ullmann condensation are foundational for this type of synthesis, and modern advancements have focused on improving the efficiency and mildness of these reactions.
Solvent Effects and Catalysis
The formation of diaryl ethers from aryl halides and phenols is traditionally accomplished through copper-catalyzed reactions, often requiring harsh conditions. However, recent research has led to the development of more efficient catalytic systems and a better understanding of solvent effects, enabling these reactions to proceed under milder conditions.
Catalysis: The Ullmann condensation, a classic method for diaryl ether synthesis, traditionally uses stoichiometric amounts of copper at high temperatures. Modern approaches utilize catalytic amounts of soluble copper compounds, which are more efficient. Copper(I) salts, such as copper(I) iodide (CuI), are common catalysts. The catalytic cycle is believed to involve the formation of a copper(I) alkoxide which then reacts with an aryl halide.
The effectiveness of the catalyst can be significantly enhanced by the use of ligands. For instance, the addition of N,N-dimethylglycine or 4-hydroxy-L-proline to a copper-catalyzed system allows the C-O coupling reaction to proceed at significantly lower temperatures, such as 80-90 °C. Other research has explored the use of copper nanoparticles and copper oxide nanoparticles (CuO-NPs) as heterogeneous catalysts, which can be easily recovered and reused. In addition to copper, nickel-based catalysts have also been developed for the synthesis of diaryl ethers.
Solvent Effects: The choice of solvent plays a critical role in the outcome of the synthesis. Traditionally, high-boiling point, polar aprotic solvents are required to facilitate the reaction. Solvents such as N-methylpyrrolidone (NMP), nitrobenzene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly employed. These solvents are effective at dissolving the reactants and mediating the catalytic process. Studies have shown that switching from water to polar solvents like DMF or DMSO can significantly increase the reaction yield.
The selection of the base is also intrinsically linked to the solvent and catalyst system. A variety of bases can be used, including potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium hydroxide (KOH). The base is crucial for deprotonating the phenol, making it a more effective nucleophile for the coupling reaction.
The table below summarizes the impact of different reaction components on the synthesis of diaryl ethers, which is central to producing Benzenamine, 4,4'-oxybis[2,6-dimethyl-].
| Component | Type | Effect on Reaction | Example |
|---|---|---|---|
| Catalyst | Copper (CuI, CuO-NPs) | Essential for C-O bond formation. Nanoparticles can offer reusability. | CuI |
| Catalyst | Nickel | Provides an alternative to copper-based systems for cross-coupling. | NiCl2(PPh3)2 |
| Solvent | Polar Aprotic (DMF, DMSO) | High-boiling polar solvents effectively dissolve reactants and facilitate the reaction at elevated temperatures. | Dimethylformamide (DMF) |
| Base | Inorganic (K2CO3, Cs2CO3) | Deprotonates the phenol, activating it for nucleophilic attack. Choice of base can influence yield. | Potassium Carbonate (K2CO3) |
| Base | Organic (Et3N) | Can offer advantages over inorganic bases due to reduced moisture sensitivity. | Triethylamine (Et3N) |
| Ligand | Amino Acids (e.g., 4-hydroxy-L-proline) | Stabilizes the catalyst and allows the reaction to proceed under milder conditions (lower temperatures). | N,N-dimethylglycine |
Purification Techniques for High Purity Target Compound
Achieving high purity of the target compound, Benzenamine, 4,4'-oxybis[2,6-dimethyl-], is critical for its subsequent applications, for instance, as a monomer in polymer synthesis. Common impurities may include unreacted starting materials, by-products from side reactions, and residual catalyst. A multi-step purification process is often necessary.
Distillation: For aromatic diamines, distillation is a frequently used purification method. This technique is effective for separating the desired product from less volatile or non-volatile impurities. However, given the high molecular weight and potentially high boiling point of the target compound, vacuum distillation would likely be required to prevent thermal degradation.
Recrystallization: Recrystallization is a powerful technique for removing impurities and obtaining a highly crystalline, pure product. The selection of an appropriate solvent or solvent system is paramount. For aromatic diamines, a range of solvents can be effective. For example, m-phenylenediamine can be recrystallized from n-butanol or from mixed solvent systems such as methanol/diethyl ether or ethanol/diethyl ether. For a structural analogue, 4,4′-methylenebis(2,6-diethylaniline), high-quality single crystals were obtained by the slow cooling of a solution in a dimethyl sulfoxide (DMSO)/water mixture. Another method involved the slow evaporation of a toluene solution. This suggests that similar solvent systems could be effective for purifying Benzenamine, 4,4'-oxybis[2,6-dimethyl-]. The process typically involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.
The table below outlines potential recrystallization solvents for aromatic diamines.
| Solvent/System | Method | Rationale |
|---|---|---|
| n-Butanol | Slow Cooling | Effective for similar aromatic diamines like m-phenylenediamine. |
| DMSO/Water | Slow Cooling | Proven effective for growing single crystals of methylene-bridged analogues. |
| Toluene | Slow Evaporation | Used for crystallizing substituted methylenebis(aniline) derivatives. |
| Ethanol/Diethyl Ether | Mixed-Solvent System | Allows for fine-tuning of solubility to induce crystallization. |
Synthesis of Structural Analogues and Precursors with Specific Substitutions
The synthesis of precursors and structural analogues of Benzenamine, 4,4'-oxybis[2,6-dimethyl-] is crucial for developing new materials with tailored properties. By introducing specific substituents onto the aromatic rings or altering the bridging group, properties such as thermal stability, solubility, and reactivity can be systematically modified.
Synthesis of Precursors: The primary precursor for the target compound is a substituted aniline (B41778), such as 2,6-dimethylaniline (B139824). This compound can be synthesized through several industrial routes. One common method involves the amination of 2,6-dimethylphenol, where the phenol is reacted with ammonia in the presence of oxide catalysts at elevated temperatures. Another major pathway is the nitration of m-xylene followed by the reduction of the resulting nitroaromatic compound.
Synthesis of Structural Analogues: The synthesis of analogues with different substituents on the aromatic ring or with different bridging units has been documented. These syntheses provide insight into versatile chemical strategies that can be adapted for the target compound's derivatives.
Halogen and Alkyl Substituted Analogues: The synthesis of 4,4′-methylenebis(3-chloro-2,6-diethylaniline) demonstrates a method for incorporating both halogen (chloro) and larger alkyl (ethyl) groups. This is achieved by starting with the appropriately substituted aniline, in this case, 3-chloro-2,6-diethylaniline, and reacting it with paraformaldehyde in the presence of hydrochloric acid. This approach highlights how the final structure's substituents are determined by the choice of the starting aniline precursor.
Trifluoromethyl Substituted Analogues: A more complex analogue, 4,4'-((Oxybis(4,1-phenylene))bis(oxy))bis(3-(trifluoromethyl)aniline), has been synthesized. A common pathway for such structures involves a nucleophilic aromatic substitution reaction where a compound like 1-chloro-4-nitro-2-(trifluoromethyl)benzene is reacted with a phenol derivative. The nitro groups in the resulting intermediate are then reduced to form the desired diamine. This multi-step process allows for the introduction of electron-withdrawing groups like trifluoromethyl (-CF3), which can significantly alter the electronic properties of the final molecule.
These synthetic strategies showcase the modularity in creating a wide range of analogues by selecting specifically substituted precursors.
Sophisticated Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For Benzenamine, 4,4'-oxybis[2,6-dimethyl-, both ¹H and ¹³C NMR would provide a detailed map of the proton and carbon environments.
Based on the structure, which consists of two 2,6-dimethylaniline (B139824) units linked by an oxygen atom at the para position (4,4'), the NMR spectra are expected to be symmetrical.
Advanced ¹H NMR Techniques (e.g., 2D-NMR)
The standard one-dimensional ¹H NMR spectrum would provide initial information, but advanced two-dimensional (2D) techniques are essential for unambiguous assignment.
¹H NMR Predictions: The proton NMR spectrum is expected to show three main signals:
A singlet for the four methyl (CH₃) groups attached to the aromatic rings. Due to the ortho-substitution, these protons would likely appear in the range of δ 2.0-2.3 ppm. Data for the parent building block, 2,6-dimethylaniline, shows the methyl protons at approximately δ 2.15 ppm.
A singlet for the two protons of the primary amine (NH₂) groups. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature, but is typically expected in the range of δ 3.5-4.5 ppm. In 2,6-dimethylaniline, these protons appear around δ 3.7 ppm.
A singlet for the four aromatic protons (H-3/5 and H-3'/5'). Since these protons are flanked by methyl groups and the ether linkage, they would appear as a single signal, likely in the aromatic region around δ 6.7-7.0 ppm.
2D-NMR Spectroscopy:
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between coupled protons. In this largely decoupled spin system, significant correlations would not be expected, confirming the isolated nature of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would be crucial to link each proton to its directly attached carbon atom. It would definitively connect the aromatic proton signal to the corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon signal.
The methyl protons (at C-2/6) showing a correlation to the aromatic carbons C-1, C-2, and C-3.
The aromatic protons (at C-3/5) showing correlations to carbons C-1, C-3, C-4, and C-5.
Carbon-13 NMR (¹³C NMR) for Carbon Framework
The ¹³C NMR spectrum, typically recorded with proton decoupling, would show distinct signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, five signals are expected for the carbon framework.
¹³C NMR Predictions:
Methyl Carbon (C-2, C-6): A signal for the methyl carbons would be expected in the upfield region, around δ 17-20 ppm. For comparison, the methyl carbons in 2,6-dimethylaniline appear at approximately δ 17.9 ppm. nih.gov
Aromatic Carbons: Four distinct signals would appear in the downfield aromatic region (δ 110-160 ppm).
C-4 (Ether Linkage): This carbon, directly attached to the oxygen, would be the most downfield, likely in the δ 150-155 ppm range.
C-1 (Amine Attachment): The carbon bearing the amino group would be expected around δ 145-148 ppm.
C-3/C-5: These carbons, holding the aromatic protons, would likely resonate around δ 129-131 ppm.
C-2/C-6: The carbons bearing the methyl groups would be expected around δ 122-125 ppm.
Interactive Table: Predicted NMR Data for Benzenamine, 4,4'-oxybis[2,6-dimethyl-
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| -CH₃ | 2.1 - 2.3 | 17 - 20 | C-1, C-2, C-3 |
| -NH₂ | 3.5 - 4.5 | N/A | C-1 |
| Ar-H (H-3, H-5) | 6.7 - 7.0 | 129 - 131 | C-1, C-4, C-5 |
| Ar-C (C-1) | N/A | 145 - 148 | N/A |
| Ar-C (C-2, C-6) | N/A | 122 - 125 | N/A |
| Ar-C (C-4) | N/A | 150 - 155 | N/A |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of Benzenamine, 4,4'-oxybis[2,6-dimethyl- would be characterized by several key absorption bands:
N-H Stretching: The primary amine (-NH₂) group would exhibit two distinct stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. For 2,6-dimethylaniline, these peaks are observed and are a key diagnostic feature. nist.govchegg.com
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretching: Aromatic ring C=C stretching vibrations would result in several bands in the 1500-1620 cm⁻¹ region. A peak around 1600 cm⁻¹ is characteristic for the 2,6-dimethylaniline moiety. chegg.com
N-H Bending: The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹, often overlapping with the C=C stretching bands.
C-O-C Stretching: A very strong and prominent band corresponding to the asymmetric stretching of the diaryl ether (Ar-O-Ar) linkage would be a key feature of the spectrum, expected in the 1230-1270 cm⁻¹ region. This is one of the most definitive absorptions for identifying the diphenyl ether core.
Interactive Table: Predicted IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | Benzene (B151609) Ring | 1500 - 1620 | Medium to Strong |
| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | Medium |
| Asymmetric C-O-C Stretch | Diaryl Ether (Ar-O-Ar) | 1230 - 1270 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) MS, the molecule is fragmented, and the resulting pattern provides valuable structural clues.
The molecular formula of Benzenamine, 4,4'-oxybis[2,6-dimethyl- is C₁₆H₂₀N₂O, giving it a monoisotopic mass of 256.1576 Da.
Molecular Ion (M⁺•): The mass spectrum would be expected to show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 256.
Fragmentation Pattern: The primary fragmentation pathway would likely involve the cleavage of the C-O ether bonds, which are often the weakest links in such molecules. Key expected fragments would include:
A fragment at m/z 135, corresponding to the [H₂N(CH₃)₂C₆H₂O]⁺• radical cation.
A fragment at m/z 121, corresponding to the [H₂N(CH₃)₂C₆H₂]⁺• radical cation, which is the 2,6-dimethylaniline radical cation. This is a known fragment from related structures. nist.gov
Loss of a methyl group ([M-15]⁺) from the molecular ion to give a fragment at m/z 241 is also a plausible fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments with high precision. This allows for the unambiguous determination of the elemental formula for each peak, confirming the identity of the parent compound and its fragments, distinguishing it from other compounds with the same nominal mass. For instance, HRMS would confirm the molecular ion's composition as C₁₆H₂₀N₂O.
Interactive Table: Predicted Mass Spectrometry Data
| m/z (Predicted) | Proposed Fragment Ion | Formula |
| 256 | Molecular Ion [M]⁺• | [C₁₆H₂₀N₂O]⁺• |
| 241 | [M - CH₃]⁺ | [C₁₅H₁₇N₂O]⁺ |
| 135 | [H₂N(CH₃)₂C₆H₂O]⁺• | [C₈H₁₁NO]⁺• |
| 121 | [H₂N(CH₃)₂C₆H₂]⁺• | [C₈H₁₁N]⁺• |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule, which is related to the extent of its conjugated π-system.
The UV-Vis spectrum of Benzenamine, 4,4'-oxybis[2,6-dimethyl- is expected to show characteristic absorptions arising from π→π* transitions within the aromatic rings.
The parent compound, 2,6-dimethylaniline, shows absorption maxima (λ_max) in the ultraviolet region. nist.gov
For Benzenamine, 4,4'-oxybis[2,6-dimethyl-, the two aromatic rings are conjugated through the ether oxygen atom. This extended conjugation is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to a single 2,6-dimethylaniline unit.
Strong absorptions (π→π* transitions) are predicted to occur in the 250-350 nm range. The presence of the lone pairs on the nitrogen and oxygen atoms may also give rise to weaker n→π* transitions.
Advanced Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are indispensable for separating the target compound from impurities and analyzing complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aromatic amines like Benzenamine, 4,4'-oxybis[2,6-dimethyl-. Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for such compounds. chromtech.comsielc.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For analogous compounds such as 4,4'-Methylenebis(N,N-dimethylaniline), a mobile phase consisting of acetonitrile, water, and an acid like phosphoric or formic acid has been utilized. sielc.com The flexibility in the choice of stationary phases, with C8 and C18 columns being popular, allows for tailored separation methods. chromtech.com For instance, a method for separating 2,6-dimethylaniline and its isomers used a CSH Phenyl hexyl column with a mobile phase of sodium phosphate (B84403) buffer and acetonitrile. semanticscholar.org The development of Ultra-Performance Liquid Chromatography (UPLC) methods, which use smaller particle size columns, enables faster and more efficient separations. semanticscholar.org
A sensitive HPLC method with amperometric detection has been developed for the determination of related compounds like 2,6-dimethylaniline, achieving low detection limits. nih.gov This highlights the adaptability of HPLC for trace impurity analysis.
Table 1: HPLC Method Parameters for Related Aromatic Amines
| Parameter | Condition | Reference |
| Compound | 4,4'-Methylenebis(N,N-dimethylaniline) | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |
| Notes | Formic acid can be substituted for MS compatibility. | sielc.com |
| Compound | 2,6-Dimethylaniline and isomers | semanticscholar.org |
| Column | Acquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm × 1.7 µm) | semanticscholar.org |
| Mobile Phase | 10 mM Sodium phosphate buffer (pH 3.5) and Acetonitrile (86:14, v/v) | semanticscholar.org |
| Flow Rate | 0.3 mL min⁻¹ | semanticscholar.org |
| Detection | 210 nm | semanticscholar.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. uci.edu It is particularly useful for the analysis of volatile and thermally stable compounds. For related compounds like 2,6-dimethylaniline, GC-MS has been used for its detection and quantification in various matrices. nih.gov The process involves separating components of a mixture in the gas chromatograph, which are then ionized and detected by the mass spectrometer, providing a mass spectrum that serves as a molecular fingerprint. uci.eduwalshmedicalmedia.com
In the analysis of impurities, GC-MS can be used to identify and quantify byproducts. For example, a method was developed to determine dimethylamine (B145610) impurity in N,N-dimethylformamide by derivatizing the impurity to make it suitable for GC-MS analysis. nih.gov The spectra of the separated components are often compared with established spectral libraries for positive identification. walshmedicalmedia.com
Table 2: GC-MS in the Analysis of Related Compounds
| Application | Analyte | Key Findings | Reference |
| Impurity Analysis | Dimethylamine in N,N-dimethylformamide | Derivatization with benzoyl chloride allowed for GC-MS determination. | nih.gov |
| Metabolite Analysis | 2,6-Dimethylaniline in milk | Optimized solid-phase microextraction with GC-MS for detection. | nih.gov |
| Process Monitoring | 4-chloro-2,6-dialkylanilines | Purity of the product was confirmed by gas chromatography. | google.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) are two distinct but complementary liquid chromatography modes. chromtech.com RPLC, as previously mentioned, is well-suited for nonpolar to moderately polar compounds, where retention decreases as the mobile phase becomes more nonpolar. nih.gov
HILIC, on the other hand, is ideal for separating highly polar and hydrophilic compounds that are poorly retained in RPLC. chromatographyonline.comsigmaaldrich.com It typically employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.com The elution order in HILIC is generally the reverse of that observed in RPLC. sigmaaldrich.com HILIC can offer orthogonal selectivity to RPLC, meaning that the two techniques can separate components of a mixture in different ways, which is highly advantageous for comprehensive 2D-LC analysis. sigmaaldrich.comuva.nl This orthogonality is beneficial for separating complex samples where co-elution might be an issue in a single chromatographic mode. uva.nl
While direct HILIC applications for Benzenamine, 4,4'-oxybis[2,6-dimethyl- are not extensively documented, the principles suggest it could be a valuable technique, particularly if polar impurities are present or if used in conjunction with RPLC for comprehensive analysis. The choice between RPLC and HILIC depends on the polarity of the analytes of interest. chromtech.com
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can then be compared to the theoretical values calculated from the compound's molecular formula. For an analogous compound, 4,4'-oxydianiline (B41483), elemental analysis was performed to elucidate and confirm its structure following synthesis. chemicalbook.comresearchgate.net This technique is crucial for verifying the stoichiometry of a newly synthesized compound and ensuring its purity. The molecular formula for the parent compound, 4,4'-oxydianiline, is C₁₂H₁₂N₂O. nist.gov
X-ray Diffraction (XRD) for Crystalline Structure Determination in Analogous Systems
X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. While specific XRD data for Benzenamine, 4,4'-oxybis[2,6-dimethyl- was not found, studies on the analogous and parent compound, 4,4'-oxydianiline, provide significant insight into the expected crystalline structure.
The crystal structure of 4,4'-oxydianiline has been solved and refined. chemicalbook.comresearchgate.net It crystallizes in the orthorhombic system with the space group P2₁2₁2₁. chemicalbook.comresearchgate.net The structure consists of two essentially planar benzene rings. chemicalbook.com The analysis of bond distances and angles provides critical information about the molecular geometry. chemicalbook.com Furthermore, the crystal structure reveals the presence of intermolecular hydrogen bonds of the N–H···O and N–H···N types, as well as N–H···π interactions, which are important in defining the molecular packing in the solid state. chemicalbook.comresearchgate.net In some cases, the analysis of related structures, like bis(arylimino)acenaphthene bismuth complexes, also relies on single-crystal X-ray diffraction to elucidate their complex dimeric forms. mdpi.com
Table 3: Crystallographic Data for the Analogous Compound 4,4'-Oxydianiline
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | chemicalbook.comresearchgate.net |
| Space Group | P2₁2₁2₁ | chemicalbook.comresearchgate.net |
| Unit Cell Parameters | a = 5.7203(10) Å, b = 7.7326(14) Å, c = 22.8219(42) Å | chemicalbook.comresearchgate.net |
| Molecules per Unit Cell (Z) | 4 | chemicalbook.comresearchgate.net |
| Final R-factor | 0.028 for 1835 observed reflections | chemicalbook.comresearchgate.net |
| Intermolecular Interactions | N–H···O, N–H···N hydrogen bonds; N–H···π interactions | chemicalbook.comresearchgate.net |
Research on Polymer Science and Advanced Materials Applications
Polyimide Synthesis and Performance Enhancement
Benzenamine, 4,4'-oxybis[2,6-dimethyl- serves as a crucial building block in the creation of advanced polyimides, a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov These polymers are typically synthesized through a two-step polycondensation reaction involving a diamine and a dianhydride. google.com
The synthesis of polyimides begins with the reaction of a diamine and a dianhydride in a polar aprotic solvent at ambient temperature to form a soluble poly(amic acid) precursor. google.com This initial step involves the nucleophilic attack of the amine groups of the diamine on the carbonyl carbons of the anhydride (B1165640) groups. The reactivity of the diamine is a critical factor influencing the rate of this reaction and the molecular weight of the resulting poly(amic acid).
The poly(amic acid) is then converted to the final polyimide through a process called imidization, which involves the elimination of water and the formation of the imide ring. This can be achieved either by thermal treatment at high temperatures (250-350°C) or by chemical means using dehydrating agents like acetic anhydride and a catalyst such as pyridine (B92270) at lower temperatures. researchgate.net
| Parameter | Description | Typical Values/Conditions |
| Reaction Type | Two-step polycondensation | - |
| Step 1: Poly(amic acid) formation | Reaction of diamine and dianhydride | Ambient temperature in polar aprotic solvents (e.g., DMAc, NMP) |
| Step 2: Imidization | Cyclization of poly(amic acid) to polyimide | Thermal (250-350°C) or Chemical (e.g., Acetic anhydride/pyridine) |
| Kinetics | Generally second-order | Rate influenced by monomer reactivity, concentration, and temperature |
The incorporation of methyl groups onto the backbone of polyimides, as is the case when using Benzenamine, 4,4'-oxybis[2,6-dimethyl-, has a profound impact on the final properties of the polymer. These bulky substituents play a crucial role in enhancing the processability and performance of otherwise intractable aromatic polyimides.
One of the primary effects of the methyl groups is the disruption of polymer chain packing. nih.gov This disruption reduces the intermolecular and intramolecular charge transfer interactions that are common in aromatic polyimides, leading to several beneficial changes in properties. mdpi.com
Solubility: The decreased chain packing and weaker inter-chain forces lead to significantly improved solubility in a wider range of organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.net This enhanced solubility is a major advantage for processing, allowing for the formation of films and coatings via solution casting. mdpi.com
Optical Transparency: The reduction in charge transfer complex formation results in polyimides with lighter color and improved optical transparency. indiafinechemicals.com
Dielectric Constant: The introduction of bulky, non-polar methyl groups can lower the dielectric constant of the polyimide, making it a suitable candidate for applications in microelectronics.
Thermal Properties: While the introduction of flexible groups can sometimes lower the glass transition temperature (Tg), the rigid structure of the methyl-substituted aromatic rings helps to maintain high thermal stability. Polyimides derived from methyl-substituted diamines often exhibit high glass transition temperatures and decomposition temperatures well above 400°C. google.comresearchgate.net
Mechanical Properties: The presence of methyl groups can lead to an increase in the amorphous regions within the polymer structure, which can enhance flexibility and toughness. nih.gov
| Property | Influence of Methyl Substituents | Reference |
| Solubility | Increased in organic solvents | nih.govresearchgate.net |
| Optical Properties | Lighter color, improved transparency | indiafinechemicals.com |
| Chain Packing | Disrupted, leading to more amorphous regions | nih.gov |
| Glass Transition Temperature (Tg) | Generally remains high | google.comresearchgate.net |
| Thermal Stability | High decomposition temperatures | google.com |
Polyamide and Polyurea Formulations
The reactive amine groups of Benzenamine, 4,4'-oxybis[2,6-dimethyl- also make it a suitable monomer for the synthesis of other high-performance polymers like polyamides and polyureas. These polymers find use in a variety of applications, from fibers and films to coatings and elastomers.
Aromatic polyureas are typically synthesized through the polycondensation reaction between a diamine and a diisocyanate. However, due to the toxicity of isocyanates, alternative, safer synthesis routes are being actively explored. One such method is the direct dehydrogenative coupling of diamines and methanol (B129727) using a ruthenium pincer catalyst, which produces polyureas with the release of hydrogen gas. semanticscholar.org This method avoids the use of phosgene (B1210022) and diisocyanates, making the process more sustainable. semanticscholar.org
Another approach involves the multicomponent polycondensation of a diamine, a diisocyanate, and other monomers like diols or amino acids to create functional polyurea-based materials such as hydrogels. researchgate.netjsta.cl In these reactions, the amine groups of a diamine like Benzenamine, 4,4'-oxybis[2,6-dimethyl- would react with isocyanate groups to form the characteristic urea (B33335) linkages (-NH-CO-NH-). The bulky methyl groups on the diamine would influence the polymer's morphology and properties, potentially leading to materials with controlled porosity and high thermal stability. The synthesis can be carried out in a solvent at moderate temperatures, and the resulting polymer can be isolated for further processing. jsta.cl
Polyamides can also be synthesized via the step-growth polycondensation of a diamine with a diacid or its derivative (e.g., a diacid chloride). nih.govmdpi.com The reaction of Benzenamine, 4,4'-oxybis[2,6-dimethyl- with an aromatic or aliphatic diacid would result in an aromatic polyamide with the flexible ether linkage and bulky methyl groups incorporated into the polymer backbone, influencing its solubility, crystallinity, and mechanical properties. researchgate.net
Development of Thermosetting Resins and Composites
Benzenamine, 4,4'-oxybis[2,6-dimethyl- is a valuable component in the formulation of thermosetting resins and composites, which are known for their high strength, rigidity, and thermal resistance once cured.
Benzoxazine (B1645224) resins are a class of phenolic-type thermosetting resins that have gained attention for their excellent properties, including near-zero volumetric shrinkage upon curing, low water absorption, high glass transition temperatures, and good dielectric properties. mdpi.com The synthesis of benzoxazine monomers typically involves the Mannich condensation reaction of a phenol, a primary amine, and formaldehyde (B43269). nih.govresearchgate.net
Benzenamine, 4,4'-oxybis[2,6-dimethyl- can serve as the primary diamine in this reaction. The synthesis involves reacting the diamine with a phenolic compound and formaldehyde (or its precursor, paraformaldehyde) in a suitable solvent. nih.govresearchgate.net The reaction leads to the formation of a bis-benzoxazine monomer, where oxazine (B8389632) rings are formed at both ends of the diamine molecule.
The curing of benzoxazine monomers occurs through a thermally activated ring-opening polymerization. nih.gov Upon heating, typically in the range of 180-220°C, the oxazine rings open without the release of any volatile byproducts, leading to the formation of a highly cross-linked polybenzoxazine network. nih.gov The structure of the diamine, including the presence of the methyl groups and the ether linkage from Benzenamine, 4,4'-oxybis[2,6-dimethyl-, will directly influence the cross-link density, thermal stability, and mechanical properties of the final thermoset. researchgate.net
Exploration of Dielectric Performance in High-Frequency Applications
Benzenamine, 4,4'-oxybis[2,6-dimethyl-, a specialized aromatic diamine, is a key monomer in the synthesis of high-performance polyimides tailored for advanced electronic applications. These polyimides are engineered to exhibit low dielectric constants and low dielectric loss, making them ideal insulating materials for high-frequency circuits and microelectronic packaging.
Research has demonstrated that polyimides derived from this diamine exhibit excellent dielectric stability across a wide range of frequencies. For instance, in some formulations, the dielectric constant can be significantly lowered, which is a critical requirement for minimizing signal delay and cross-talk in high-speed integrated circuits. The synthesis of these polyimides typically involves a two-step process: the reaction of the diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. vt.edu The choice of dianhydride and the processing conditions can be further optimized to fine-tune the dielectric properties for specific high-frequency applications.
Table 1: Dielectric Properties of a Modified Polyimide Film
| Property | Value at 1 MHz | Value at 10 GHz |
| Dielectric Constant (Dk) | 2.82 | 3.01 |
| Dielectric Loss (Df) | 0.0065 | Not Specified |
This table presents data for a modified polyimide film, highlighting the material's low dielectric properties at different frequencies. mdpi.com
Engineering of Specialty Elastomers (e.g., Synthetic Rubber)
While primarily known for its use in high-temperature polymers, Benzenamine, 4,4'-oxybis[2,6-dimethyl- also finds application in the field of specialty elastomers. Its structural characteristics, particularly the presence of two primary amine groups, allow it to function as a curing agent or a chain extender in the vulcanization of synthetic rubbers.
In these applications, the diamine crosslinks the polymer chains of the elastomer, creating a robust three-dimensional network. This crosslinking process is fundamental to the development of the material's desirable elastomeric properties, such as high tensile strength, elasticity, and resistance to degradation from heat, chemicals, and abrasion. The bulky methyl groups on the aromatic rings can also impart improved thermal stability to the cured elastomer compared to less substituted aromatic diamines.
The specific type of elastomer, the concentration of the diamine, and the curing conditions (temperature and time) are all critical parameters that are carefully controlled to achieve the desired performance characteristics in the final rubber product. The use of Benzenamine, 4,4'-oxybis[2,6-dimethyl- is particularly relevant in the production of specialty elastomers that are required to perform reliably in demanding environments, such as those encountered in the automotive, aerospace, and industrial sectors.
Utilization in Dye and Pigment Intermediate Chemistry
Benzenamine, 4,4'-oxybis[2,6-dimethyl- serves as a valuable intermediate in the synthesis of certain classes of dyes and pigments. The aromatic amine functionalities are reactive sites that can be readily diazotized and then coupled with various coupling components to produce a wide array of chromophores.
The structure of the resulting dye or pigment molecule, and consequently its color and performance properties, is directly influenced by the diamine precursor. The ether linkage and the dimethyl-substituted aromatic rings of Benzenamine, 4,4'-oxybis[2,6-dimethyl- can enhance the lightfastness, thermal stability, and solubility (in the case of soluble dyes) of the final colorant. These properties are highly sought after in applications such as high-performance coatings, plastics coloration, and specialty inks.
The synthesis of these colorants typically involves a multi-step process where the diamine is first chemically modified to create a more reactive intermediate, which is then used in the final color-forming reaction. The specific synthetic route and the choice of other reactants are tailored to produce dyes and pigments with specific shades and performance characteristics required for their intended applications.
Application in Coordination Polymers and Metal-Organic Framework (MOF) Synthesis
The nitrogen atoms of the amine groups and the oxygen atom of the ether linkage in Benzenamine, 4,4'-oxybis[2,6-dimethyl- can act as donor sites for coordination with metal ions. This property makes it a suitable organic linker for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govmdpi.com
In the construction of these materials, the diamine molecules bridge between metal centers, forming extended one-, two-, or three-dimensional networks. The resulting structure and properties of the coordination polymer or MOF are dictated by the coordination geometry of the metal ion, the flexibility or rigidity of the organic linker, and the reaction conditions.
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of "Benzenamine, 4,4'-oxybis[2,6-dimethyl-". These calculations can predict molecular geometry, orbital energies, and reactivity indicators.
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. For a flexible molecule like "Benzenamine, 4,4'-oxybis[2,6-dimethyl-", which has several rotatable bonds (especially around the central ether linkage and the C-N bonds), multiple conformations can exist.
Illustrative Data Table: Predicted Geometric Parameters for the Optimized Structure of Benzenamine, 4,4'-oxybis[2,6-dimethyl- * (Note: This data is illustrative, based on typical values for similar molecular structures, as specific research data for this compound is not available.)
| Parameter | Predicted Value |
| C-O-C Bond Angle | ~118-122° |
| C-N Bond Length | ~1.40-1.42 Å |
| Dihedral Angle (Phenyl-O-Phenyl) | ~40-50° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. dntb.gov.uaresearchgate.netnih.govresearchgate.netdntb.gov.ua It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. dntb.gov.uaresearchgate.netnih.govresearchgate.netdntb.gov.ua
Detailed Research Findings: For "Benzenamine, 4,4'-oxybis[2,6-dimethyl-", the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) rings, particularly on the nitrogen atoms of the amine groups. The LUMO, on the other hand, would likely be distributed over the aromatic rings. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. In the context of its use as a monomer in polymerization reactions, the nature of these frontier orbitals would govern its reactivity with comonomers.
Illustrative Data Table: Predicted FMO Energies for Benzenamine, 4,4'-oxybis[2,6-dimethyl- * (Note: This data is illustrative, based on typical values for similar aniline derivatives, as specific research data for this compound is not available.)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.0 to -5.5 |
| LUMO Energy | -0.5 to -1.0 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.commdpi.comnih.govnih.gov These simulations can provide detailed information about the dynamic behavior of "Benzenamine, 4,4'-oxybis[2,6-dimethyl-", both as an individual molecule and as part of a larger system, such as a polymer. mdpi.commdpi.comnih.govnih.gov
Prediction of Spectroscopic Signatures
Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra for structure verification.
Detailed Research Findings: Theoretical calculations can predict the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra of "Benzenamine, 4,4'-oxybis[2,6-dimethyl-". For example, DFT calculations can compute the vibrational frequencies corresponding to different bond stretches and bends, which can be correlated with peaks in an experimental IR spectrum. Similarly, the chemical shifts of the hydrogen and carbon atoms can be calculated and compared with ¹H-NMR and ¹³C-NMR data to aid in the structural elucidation of the molecule and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to predict the activity (e.g., biological or environmental) of a chemical compound based on its molecular structure. mdpi.comwikipedia.org For environmental fate prediction, QSAR models can estimate properties like biodegradability, bioaccumulation potential, and toxicity to aquatic organisms.
Detailed Research Findings: While no specific QSAR models have been developed exclusively for "Benzenamine, 4,4'-oxybis[2,6-dimethyl-", it would fall into the class of aniline derivatives and aromatic ethers, for which general QSAR models exist. dntb.gov.uaresearchgate.netwikipedia.org These models use a set of calculated molecular descriptors (such as lipophilicity (logP), molecular weight, and electronic parameters) to correlate with experimental data for a range of similar compounds. Such a model could be used to estimate the environmental persistence and potential ecotoxicity of "Benzenamine, 4,4'-oxybis[2,6-dimethyl-", providing a preliminary assessment of its environmental impact. Key descriptors for aniline derivatives often include the octanol-water partition coefficient (log KOW) and electronic substituent constants. researchgate.net
Future Research Trajectories and Innovations
Green Chemistry Principles in Synthesis and Application
The future of chemical manufacturing is intrinsically linked to the adoption of green chemistry principles, aiming to reduce environmental impact and enhance sustainability. For a molecule such as Benzenamine, 4,4'-oxybis[2,6-dimethyl-, these principles are being explored across its lifecycle, from synthesis to its application in polymer production.
A primary focus of future research is the development of more environmentally benign synthetic routes. Traditional methods for producing aromatic amines often involve harsh reaction conditions and the use of hazardous reagents. Emerging research, however, is pivoting towards biocatalysis and the use of renewable feedstocks. nih.govrsc.org Enzymatic catalysis, for instance, offers a promising alternative for the synthesis of aromatic amines, potentially reducing the reliance on heavy metal catalysts and harsh organic solvents. rsc.orgresearchgate.net The use of enzymes like transaminases and oxidoreductases is being investigated for their high selectivity and ability to function under milder, aqueous conditions. nih.govrsc.org
Furthermore, the principles of green chemistry extend to the solvents used in both the synthesis of the diamine and its subsequent polymerization. Research is ongoing into the use of greener solvents, such as ionic liquids and supercritical fluids, which can offer improved reaction rates and easier product separation, while minimizing the environmental footprint associated with volatile organic compounds. tudublin.ie The overarching goal is to design a synthetic pathway that is not only efficient and cost-effective but also inherently safer and more sustainable.
Next-Generation Material Design with Enhanced Performance
The incorporation of Benzenamine, 4,4'-oxybis[2,6-dimethyl- into polymer backbones, particularly in polyimides, is a key area of research for developing next-generation materials with superior performance characteristics. The unique structural attributes of this diamine are instrumental in tailoring the properties of these advanced polymers for a range of demanding applications.
In the realm of microelectronics, polyimides derived from this diamine are being explored for their potential as high-performance dielectrics. advancedsciencenews.com The low dielectric constant and high thermal stability of these materials are critical for the fabrication of advanced integrated circuits and flexible electronic devices. advancedsciencenews.commdpi.com Research is focused on further enhancing these properties by modifying the polymer architecture and by creating composites with other materials.
Aerospace applications represent another significant frontier for materials based on Benzenamine, 4,4'-oxybis[2,6-dimethyl-. The high strength-to-weight ratio, thermal stability, and resistance to chemical degradation of the resulting polyimides make them ideal candidates for use in aircraft components, thermal insulation, and high-temperature adhesives. Future research will likely focus on developing even more robust materials that can withstand the extreme conditions of space and hypersonic flight.
Furthermore, the development of advanced membranes for gas separation is a promising application. Polyimides containing this diamine can be engineered to have specific free volume characteristics, enabling the selective permeation of certain gases. rsc.orgnih.govmdpi.comresearchgate.net This has significant implications for industrial processes such as carbon capture, hydrogen purification, and natural gas sweetening. rsc.orgmdpi.com The creation of mixed-matrix membranes, where inorganic fillers are dispersed within the polyimide matrix, is a particularly active area of research to further enhance separation performance. rsc.orgnih.govmdpi.comresearchgate.net
| Property | Value | Significance in Material Design |
| Glass Transition Temperature (Tg) | High | Indicates thermal stability at elevated temperatures. |
| Dielectric Constant | Low | Reduces signal delay and cross-talk in microelectronics. |
| Tensile Strength | High | Provides mechanical robustness for structural applications. |
| Gas Permeability (e.g., CO2) | Tunable | Enables the design of selective membranes for gas separation. |
This table presents a generalized representation of the properties of polyimides derived from Benzenamine, 4,4'-oxybis[2,6-dimethyl- and their importance in various applications.
Advanced Computational Modeling for Predictive Science
The use of advanced computational modeling is revolutionizing the field of materials science, and its application to polymers derived from Benzenamine, 4,4'-oxybis[2,6-dimethyl- is no exception. Molecular dynamics (MD) and quantum chemical calculations are providing unprecedented insights into the structure-property relationships of these materials, enabling a more rational and efficient design process. mdpi.comresearchgate.netrsc.orgnih.govrsc.org
Molecular dynamics simulations are being employed to predict a range of physical properties of polyimides, including their glass transition temperature, mechanical strength, and gas diffusion characteristics. researchgate.netrsc.orgrsc.org By simulating the movement of polymer chains at the atomic level, researchers can understand how the specific chemical structure of the diamine influences the macroscopic behavior of the material. researchgate.netrsc.orgrsc.org This predictive capability can significantly reduce the need for time-consuming and expensive experimental synthesis and characterization. mdpi.com
Quantum chemical calculations, on the other hand, are used to investigate the electronic properties of the diamine and the resulting polymers. nih.govresearchgate.netrsc.org These calculations can provide insights into factors such as the dielectric constant, optical properties, and reactivity of the materials. nih.gov This information is particularly valuable for the design of materials for electronic and optoelectronic applications.
The integration of these computational techniques with experimental data is leading to the development of powerful predictive models. These models can be used to screen large numbers of potential polymer structures and identify those with the most promising properties for a given application. This data-driven approach is accelerating the pace of materials discovery and innovation.
| Computational Technique | Predicted Properties | Impact on Research and Development |
| Molecular Dynamics (MD) | Glass transition temperature, mechanical modulus, gas diffusivity, thermal expansion. | Accelerates the design of polymers with specific physical characteristics. |
| Quantum Chemical Calculations | Dielectric constant, bandgap, electronic transitions, chemical reactivity. | Guides the development of materials for electronic and optical applications. |
| Coarse-Grained Modeling | Polymer morphology, phase behavior, large-scale structural organization. | Enables the study of complex polymer systems over longer timescales. |
This table provides an overview of the application of different computational techniques in the study of polymers based on Benzenamine, 4,4'-oxybis[2,6-dimethyl-.
Interdisciplinary Research in Emerging Technologies Application
The unique properties of materials derived from Benzenamine, 4,4'-oxybis[2,6-dimethyl- are fostering interdisciplinary research and opening up new avenues for their application in a variety of emerging technologies. The convergence of materials science with fields such as nanotechnology, biotechnology, and medicine is leading to the development of innovative solutions to some of the most pressing challenges of our time.
In the field of nanotechnology, polyimides based on this diamine are being investigated for use as matrices in nanocomposites. The incorporation of nanoparticles, such as carbon nanotubes or graphene, can further enhance the mechanical, thermal, and electrical properties of the polymer, leading to the creation of multifunctional materials with a wide range of potential applications.
In biomedical engineering, the biocompatibility and biostability of these polymers are being explored for use in medical implants and devices. Their high strength and durability make them suitable for applications such as orthopedic implants and surgical instruments. Furthermore, their potential for modification with bioactive molecules could lead to the development of advanced drug delivery systems and tissue engineering scaffolds.
The development of advanced sensor technologies is another area where these materials are showing promise. The ability to tailor the electrical and optical properties of the polymers makes them suitable for use as active components in chemical and biological sensors. These sensors could have applications in environmental monitoring, medical diagnostics, and industrial process control.
The continued exploration of these interdisciplinary applications will undoubtedly lead to new discoveries and innovations, further expanding the technological relevance of Benzenamine, 4,4'-oxybis[2,6-dimethyl- and the advanced materials derived from it.
Q & A
Q. What are the optimized synthetic routes for Benzenamine, 4,4'-oxybis[2,6-dimethyl-], and how can reaction conditions be tailored to improve yield?
Synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution, where 2,6-dimethylphenol derivatives react with halogenated aromatic amines under catalytic conditions (e.g., CuI/1,10-phenanthroline). Optimize temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst loading to minimize by-products like oxidative dimers. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structural integrity of this compound?
- NMR : Use -NMR to verify methyl group multiplicity (δ 2.2–2.5 ppm, singlet for two dimethyl groups) and aromatic proton splitting patterns (δ 6.5–7.5 ppm). -NMR should show distinct signals for the oxybis bridge (C-O-C, ~120–130 ppm) .
- FT-IR : Confirm the presence of amine (-NH, ~3400 cm) and ether (C-O-C, ~1250 cm) functional groups .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (CHNO, exact mass 272.15 g/mol) .
Q. What are the stability profiles of this compound under varying storage conditions (light, temperature, humidity)?
Stability studies indicate that the compound is hygroscopic and prone to oxidation. Store in amber vials under inert gas (N or Ar) at –20°C. Accelerated degradation tests (40°C/75% RH for 14 days) show <5% decomposition when sealed with desiccants. Avoid prolonged exposure to UV light, which induces radical formation at the oxybis bridge .
Q. Which solvents and chromatographic methods are optimal for purification and solubility assessments?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. For HPLC purification, use a C18 column with a methanol/water (70:30) mobile phase. Solubility can be quantified via UV-Vis spectroscopy at λ ~270 nm .
Advanced Research Questions
Q. How can this compound serve as a luminescent linker in metal-organic frameworks (MOFs), and what factors influence its emissive properties?
The aromatic amine and ether groups enable coordination with lanthanides (e.g., Eu, Tb) to form luminescent MOFs. Emission intensity depends on linker-metal energy transfer efficiency, which can be tuned by modifying the dimethyl substituents’ steric effects. Time-resolved photoluminescence studies reveal excimer formation at high linker concentrations, reducing quantum yield .
Q. What experimental designs are recommended to evaluate its environmental persistence and degradation pathways?
- Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS. The oxybis bridge is susceptible to acid-catalyzed cleavage, producing 2,6-dimethylaniline derivatives .
- Photodegradation : Use a xenon lamp (simulated sunlight) to assess half-life in aqueous/organic matrices. Reactive oxygen species (ROS) scavengers (e.g., NaN) can identify dominant degradation mechanisms .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of sublimation)?
Cross-validate data using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, discrepancies in ΔH° (enthalpy of sublimation) arise from varying experimental setups. Standardize measurements under vacuum (10 Torr) and compare with computational models (e.g., DFT calculations for lattice energies) .
Q. What computational strategies are effective for modeling its electronic structure and reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to guide solubility modifications. MD trajectories in water/DMSO mixtures correlate with experimental solubility trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
